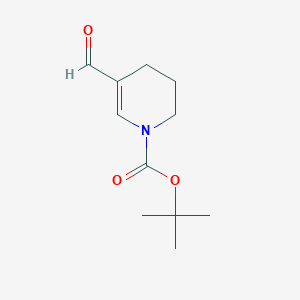

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

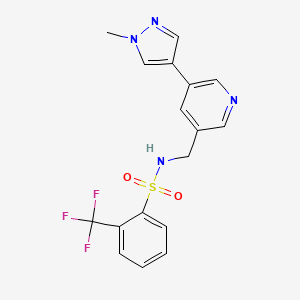

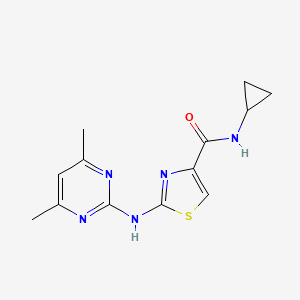

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the CAS Number: 1374654-03-1 . It has a molecular weight of 211.26 . The IUPAC name for this compound is tert-butyl 5-formyl-3,4-dihydropyridine-1 (2H)-carboxylate . It is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder in its physical form . Unfortunately, the boiling point is not specified .Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives have been identified as crucial intermediates in the synthesis of small molecule anticancer drugs. The synthetic methodology involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding high total steps efficiency. These compounds are instrumental in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancerous cells. Their role in overcoming resistance to tyrosine kinase inhibitors through the development of new antitumor drugs underscores their importance in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Reactions

This compound undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids, leading to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This reaction showcases the compound's versatility in synthesizing various chemically significant molecules, highlighting its broad application in chemical research (Wustrow & Wise, 1991).

Stereoselective Synthesis

The compound's derivatives are used in stereoselective synthesis, providing a pathway to obtain specific enantiomers of chemical compounds. This aspect is crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly affect its efficacy and safety. The methodology employed for these syntheses includes reactions with L-selectride, demonstrating the compound's utility in producing stereochemically complex molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

X-ray Crystallography and Structural Analysis

In the realm of crystallography, tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives facilitate the understanding of molecular and crystal structures through X-ray analysis. Such studies are essential for elucidating the three-dimensional arrangement of atoms within a molecule, providing insights into its chemical behavior and interaction with other molecules (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

properties

IUPAC Name |

tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJWVOLTYVYRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)